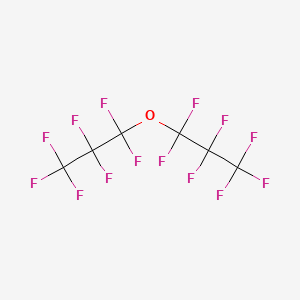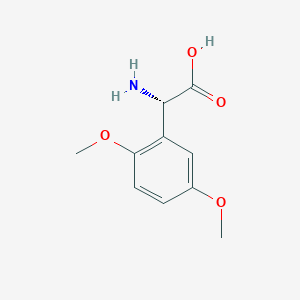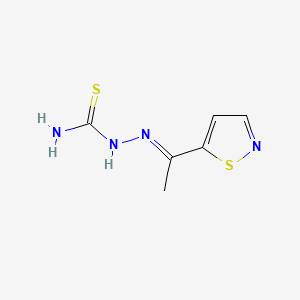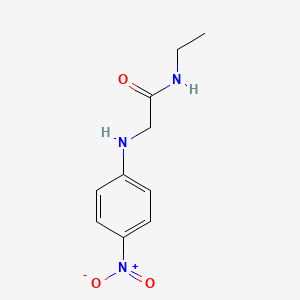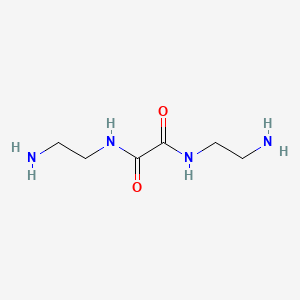
3-Flavanol, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Flavanol, cis-: is a type of flavonoid, specifically a flavan-3-ol, which is a subgroup of flavonoids. These compounds are derivatives of flavans and possess a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton . Flavan-3-ols, including their cis- and trans- isomers, are widely distributed in nature and are found in various fruits, vegetables, tea, and cocoa . They are known for their antioxidant properties and potential health benefits, including cardiovascular protection and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Flavanol, cis- typically involves the reduction of anthocyanidins catalyzed by anthocyanidin reductase (ANR) enzyme . This process can be carried out under mild conditions, often in the presence of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of 3-Flavanol, cis- often involves extraction from natural sources such as tea leaves, cocoa beans, and certain fruits. The extraction process can include methods like ethanol or methanol extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 3-Flavanol, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert flavan-3-ols to their corresponding dihydroflavonols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Acyl chlorides and alkyl halides are often used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Esters and ethers of flavan-3-ols.
Scientific Research Applications
3-Flavanol, cis- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant properties of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Flavanol, cis- involves several pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Modulation of Signaling Pathways: It affects intracellular signaling pathways, including those involving nitric oxide and cytokines.
Interaction with Molecular Targets: It interacts with various enzymes and receptors, modulating their activity and leading to beneficial health effects.
Comparison with Similar Compounds
Catechin: Another flavan-3-ol with similar antioxidant properties.
Epicatechin: An epimer of catechin with similar biological activities.
Epigallocatechin Gallate: A galloylated derivative of epigallocatechin, known for its potent antioxidant activity.
Uniqueness of 3-Flavanol, cis-:
Stereochemistry: The cis- configuration gives it unique chemical and biological properties compared to its trans- counterparts.
Health Benefits: It has been shown to have specific health benefits, including cardiovascular protection and anti-inflammatory effects.
Properties
CAS No. |
55568-98-4 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
InChI Key |
OEIJRRGCTVHYTH-UKRRQHHQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


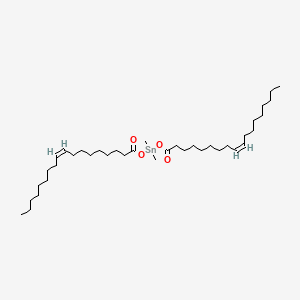


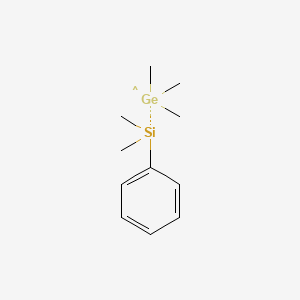
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

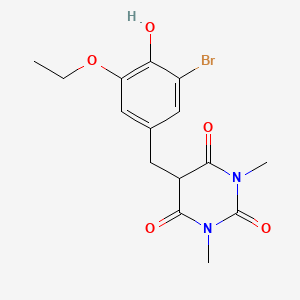
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
